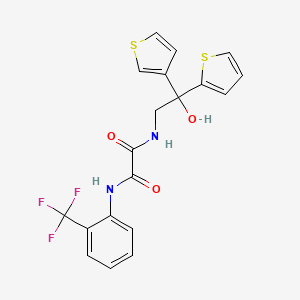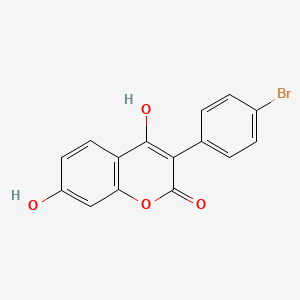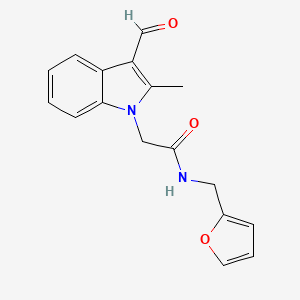![molecular formula C19H17N5O4 B2449149 3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-3-yl)oxy)pirazina-2-carbonitrilo CAS No. 2034229-84-8](/img/structure/B2449149.png)
3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-3-yl)oxy)pirazina-2-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic compound known for its complex structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This article delves into the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Utilized as a ligand or catalyst in various organic reactions.
Material Science: : Incorporated into polymers and materials for enhanced properties.
Biology
Enzyme Inhibition: : Acts as a potential inhibitor of specific enzymes, useful in biochemical assays.
Molecular Probes: : Used in studying cellular processes and molecular interactions.
Medicine
Drug Development: : Explored for its therapeutic potential in treating diseases due to its biological activity.
Pharmacokinetics: : Studied for its metabolism and distribution in biological systems.
Industry
Agriculture: : Employed in the development of agrochemicals for pest control.
Chemical Manufacturing: : Applied in the synthesis of intermediates for various industrial chemicals.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Traf2- and Nck-interacting kinase (TNIK) . TNIK is a key regulator of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
The compound acts as a TNIK inhibitor . By inhibiting TNIK, it disrupts the Wnt signaling pathway, leading to altered cell proliferation and differentiation .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Wnt signaling pathway . This pathway is essential for various cellular processes, including cell growth, differentiation, and migration .
Result of Action
By inhibiting TNIK and disrupting the Wnt signaling pathway, this compound can potentially alter cell proliferation and differentiation . This could have significant implications for the treatment of diseases such as colorectal cancer, where abnormal cell proliferation is a key characteristic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Reactants: : Starting from commercially available precursors such as pyrazine and benzoxazole derivatives.
Stepwise Synthesis
Benzoxazole Ring Formation: : The benzoxazole ring is formed through a cyclization reaction involving an ortho-substituted aromatic amine and a carboxylic acid derivative.
Attachment to Piperidine: : The benzoxazole derivative is acetylated and subsequently reacted with a piperidine derivative to form the intermediate.
Pyrazine Integration: : The piperidine intermediate is then coupled with a pyrazine derivative through an ether bond formation, using a coupling reagent such as EDC or DCC.
Industrial Production Methods
In industrial settings, the synthesis is optimized for scalability, often involving:
Batch Reactors: : For precise control of reaction conditions.
Flow Chemistry: : For continuous production, enhancing yield and purity.
Crystallization and Purification: : Employing techniques like recrystallization, chromatography, and distillation to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can undergo oxidation reactions, typically with reagents like potassium permanganate or chromium trioxide, affecting specific functional groups like piperidine.
Reduction: : Reduction can occur at the nitrile group, using reagents such as lithium aluminum hydride or hydrogen with a palladium catalyst.
Substitution: : Various substitution reactions can take place on the pyrazine ring, depending on the presence of activating or deactivating groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride, hydrogen with a palladium catalyst.
Substituents: : Halogens, alkyl groups, and nitro groups, under conditions such as halogenation with N-bromosuccinimide or nitration with nitric acid.
Major Products
The major products formed depend on the specific reaction pathway chosen, including:
Oxidized Products: : Where functional groups like hydroxyl or carbonyl are introduced.
Reduced Products: : Amines and other reduced forms.
Substituted Derivatives: : Various substituted pyrazine and benzoxazole derivatives, expanding the compound's functional diversity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetylpiperidine: : Lacks the pyrazine and nitrile groups, resulting in different chemical and biological properties.
Pyrazine-2-carbonitrile Derivatives: : Have similar structural features but differ in substituent groups, affecting their reactivity and applications.
Conclusion
3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound with a rich tapestry of synthetic routes, reactivity, and applications. Its unique structure offers versatility in chemical synthesis, biological research, and industrial applications, setting it apart from similar compounds and highlighting its potential in various scientific and industrial fields.
Propiedades
IUPAC Name |
3-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c20-10-14-18(22-8-7-21-14)27-13-4-3-9-23(11-13)17(25)12-24-15-5-1-2-6-16(15)28-19(24)26/h1-2,5-8,13H,3-4,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKXDXHVLJCFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2449066.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2449067.png)

![N-{3'-acetyl-1-[3-(2-chlorophenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2449072.png)


![Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B2449079.png)

![3,5-dimethyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide](/img/structure/B2449081.png)
![N-(5-chloro-2-methylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2449082.png)
![N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2449083.png)

![2-(3-chloro-2-methylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2449086.png)
![3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2449089.png)
